BenchChemオンラインストアへようこそ!

Cinchocaine N-Oxide

Impurity profiling LC-MS/MS High-resolution mass spectrometry

Cinchocaine N-Oxide (CAS 87864-07-1) is the tertiary amine N-oxide derivative of the amide-type local anesthetic cinchocaine (dibucaine). With the molecular formula C₂₀H₂₉N₃O₃ and a molecular weight of 359.47 g/mol, it differs from the parent drug (C₂₀H₂₉N₃O₂, MW 343.47) by a single oxygen atom.

Molecular Formula C20H29N3O3
Molecular Weight 359.5 g/mol
CAS No. 87864-07-1
Cat. No. B3179575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchocaine N-Oxide
CAS87864-07-1
Molecular FormulaC20H29N3O3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCC[N+](CC)(CC)[O-]
InChIInChI=1S/C20H29N3O3/c1-4-7-14-26-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(25,5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)
InChIKeyUGGGFQVASHFSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinchocaine N-Oxide CAS 87864-07-1: Identity, Class & Role as a Cinchocaine-Specific Reference Standard


Cinchocaine N-Oxide (CAS 87864-07-1) is the tertiary amine N-oxide derivative of the amide-type local anesthetic cinchocaine (dibucaine). With the molecular formula C₂₀H₂₉N₃O₃ and a molecular weight of 359.47 g/mol, it differs from the parent drug (C₂₀H₂₉N₃O₂, MW 343.47) by a single oxygen atom . Cinchocaine itself is one of the most potent long-acting local anesthetics, acting via voltage-gated sodium channel blockade (Na⁺ channel binding IC₅₀ = 1.4 µM), and its high lipophilicity (logP ~4.4) confers prolonged duration but also elevated systemic toxicity, restricting its use primarily to spinal and topical anesthesia [1][2]. The N-oxide is not an active pharmaceutical ingredient; it is a known oxidative metabolite formed in vivo via hepatic flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes, and it is also generated as a degradation product under oxidative forced-degradation conditions [3][4]. Consequently, Cinchocaine N-Oxide is listed as a specified impurity in cinchocaine monographs and is supplied as a fully characterized, regulatory-compliant reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [5].

Why Generic Cinchocaine Impurity Standards Cannot Substitute for Cinchocaine N-Oxide in Analytical and Regulatory Workflows


In cinchocaine drug product quality control, the oxidative degradation impurity profile is dominated by the N-oxide species, which is both a pharmacopoeially recognized specified impurity and a genuine in vivo human metabolite. Unlike structurally unrelated generic impurity standards, Cinchocaine N-Oxide carries a unique combination of physicochemical features—a permanent zwitterionic N-oxide dipole, reduced lipophilicity (XLogP3 3.8 vs parent logP 4.4), elevated melting point (122–123 °C vs parent 64 °C), and a distinctive accurate mass shift of +15.9949 Da relative to cinchocaine—that directly impact chromatographic retention, extraction recovery, ionization efficiency, and MS/MS fragmentation patterns . Generic cinchocaine impurity mixtures or non-specific local anesthetic standards cannot replicate this matrix of properties; using a surrogate compound risks misidentification during peak tracking, inaccurate quantitation due to differential detector response, and failure to meet ICH Q3A/Q3B and pharmacopoeial specificity requirements for impurity profiling [1]. The quantitative evidence below demonstrates precisely where Cinchocaine N-Oxide offers irreplaceable differentiation for analytical scientists and pharmaceutical quality teams.

Quantitative Differentiation Evidence: Cinchocaine N-Oxide vs Parent Drug and Closest Analogs


Accurate Mass Differentiation for Unambiguous LC-MS/MS Identification: Cinchocaine N-Oxide vs Parent Cinchocaine

Cinchocaine N-Oxide exhibits a monoisotopic accurate mass of 359.2209 Da (C₂₀H₂₉N₃O₃), which is +15.9949 Da heavier than the parent drug cinchocaine (accurate mass 343.2260 Da, C₂₀H₂₉N₃O₂). This corresponds to the addition of a single oxygen atom at the tertiary amine nitrogen, generating a characteristic [M+H]⁺ ion at m/z 360.2282 vs m/z 344.2333 for cinchocaine . In high-resolution mass spectrometry (HRMS), this mass shift is unequivocally resolved and cannot be confused with the dealkylated metabolites (e.g., desethyl cinchocaine, MW 315.42, Δ = −28 Da) or hydrolytic degradants (e.g., 2-hydroxyquinoline-4-carboxylic acid, MW 189.17, Δ = −154 Da). The N-oxide also displays a distinctive neutral loss of 15.9949 Da (oxygen) during collision-induced dissociation (CID), producing a fragment ion at m/z 344 that is isobaric with protonated cinchocaine—a signature fragmentation pathway not observed for other cinchocaine-related impurities [1].

Impurity profiling LC-MS/MS High-resolution mass spectrometry ANDA method validation

Chromatographic Retention Differentiation: Cinchocaine N-Oxide vs Parent Cinchocaine on Reversed-Phase HPLC

The N-oxide functional group introduces a permanent dipole and increased hydrogen-bond acceptor capacity (H-bond acceptors: 4 for N-oxide vs 3 for parent, PSA: 69.3 Ų vs 54.46 Ų) that substantially reduces reversed-phase HPLC retention relative to the parent drug [1]. The computed XLogP3 for Cinchocaine N-Oxide is 3.8, representing a reduction of ~0.6 to 0.4 log units compared to cinchocaine (logP 4.4, or computed LogP 3.8762). Under typical reversed-phase conditions (C18 column, acetonitrile/ammonium acetate buffer pH 6.0 gradient), this translates to a retention time shift of approximately 1.5 to 2.5 minutes earlier elution for the N-oxide relative to cinchocaine, depending on the gradient slope and column dimensions [2]. This separation window is critical because the N-oxide peak must be baseline-resolved (resolution Rs ≥ 1.5) from both the parent drug peak and from the desethyl cinchocaine peak (which has an intermediate lipophilicity, MW 315.42, predicted LogP ~3.2) to meet pharmacopoeial system suitability criteria [3].

HPLC method development Reversed-phase chromatography Impurity separation System suitability

Solid-State Identity Confirmation via Melting Point: Cinchocaine N-Oxide vs Parent Cinchocaine Free Base

Cinchocaine N-Oxide exhibits a melting point of 122–123 °C (recrystallized from chloroform/ethyl ether), which is markedly higher than that of the parent cinchocaine free base (melting point 64 °C) and distinct from cinchocaine hydrochloride (melting point 99–101 °C) . This 58–59 °C elevation reflects the strong intermolecular dipole–dipole interactions introduced by the N-oxide moiety, which enhance crystal lattice energy. In contrast, desethyl cinchocaine (CAS 87864-11-7)—a commonly co-occurring dealkylated impurity—has a melting point of approximately 80–85 °C, while cinchocaine EP Impurity A (CAS 87864-14-0) and EP Impurity C (CAS 87864-08-2) have melting points in the range of 90–105 °C . The wide separation of the N-oxide melting range from all co-eluting or structurally related cinchocaine impurities makes this property a reliable orthogonal identity confirmation test in the Certificate of Analysis (CoA) for the reference standard.

Solid-state characterization Reference standard identity Melting point Pharmacopoeial identification

Regulatory Impurity Control Thresholds: Cinchocaine N-Oxide as a Specified Impurity with Quantifiable Acceptance Limits

Under cinchocaine pharmacopoeial monographs and ICH Q3A/Q3B guidelines, Cinchocaine N-Oxide is categorized as a specified identified impurity with a defined acceptance criterion of not more than (NMT) 0.20% (w/w) in the active pharmaceutical ingredient . This specification sits between the ICH identification threshold (0.10% for a maximum daily dose ≤2 g) and the qualification threshold (0.15% or 1.0 mg/day, whichever is lower). By contrast, unspecified impurities in cinchocaine are controlled at NMT 0.10% each, and total impurities (identified + unidentified) are limited to NMT 0.50% [1]. This means the N-oxide carries a higher allowable limit than unknown impurities—a reflection of its well-characterized toxicological profile as an authentic human metabolite—but an analytical method must still specifically resolve and quantitate it separately from the parent peak and from co-eluting dealkylated impurities (e.g., desethyl cinchocaine) [2]. A validated HPLC method using the authentic N-oxide reference standard for calibration is necessary to demonstrate specificity, linearity, and accuracy within the 0.05%–0.30% range (LOQ to 150% of the specification limit), as required by ICH Q2(R1) [3].

Pharmaceutical quality control Specified impurity ICH Q3A/Q3B Pharmacopoeial monograph

High-Value Application Scenarios for Cinchocaine N-Oxide Reference Standard (CAS 87864-07-1)


Forced-Degradation (Oxidative Stress) Impurity Profiling for ANDA Submission

During oxidative forced-degradation studies of cinchocaine drug substance and finished product (using 3% H₂O₂ at 25 °C for 24 hours, or AIBN as radical initiator at 40 °C), Cinchocaine N-Oxide is the predominant degradation product formed via tertiary amine N-oxidation. The authentic reference standard is required to confirm the identity of the degradation peak (retention time and HRMS accurate mass matching m/z 360.2282 for [M+H]⁺), establish the relative response factor (RRF) for quantitation by HPLC-UV at 240 nm, and demonstrate that the degradation pathway does not exceed the specified impurity limit of 0.20% under stressed conditions [1]. Without the N-oxide standard, the degradant peak cannot be positively identified, potentially delaying ANDA review due to inadequate impurity characterization.

Metabolite Identification and Pharmacokinetic Studies of Cinchocaine/Dibucaine

Cinchocaine N-Oxide has been identified as a genuine urinary metabolite of dibucaine in humans, rats, and rabbits using TLC, GC, and GC-MS with authentic synthesized standards for structural confirmation [2]. In clinical or preclinical pharmacokinetic studies, the N-oxide standard enables construction of calibration curves for quantifying the metabolite in biological matrices (urine, plasma) using LC-MS/MS in multiple reaction monitoring (MRM) mode. The characteristic precursor-to-product ion transition m/z 360 → 344 (neutral loss of oxygen) or m/z 360 → 271 (amide bond cleavage) provides the required specificity for bioanalytical method validation per FDA/EMA guidance [3].

HPLC Method Validation and System Suitability Establishment

For cinchocaine drug product release testing, the Cinchocaine N-Oxide reference standard is used to prepare system suitability solutions that verify chromatographic resolution (Rs ≥ 1.5 between N-oxide and parent cinchocaine peaks), peak symmetry (tailing factor 0.8–1.5), and column efficiency (theoretical plates N ≥ 2000) [1]. It also serves as the calibration standard for determining the relative retention time (RRT) of the N-oxide impurity peak, which is a required entry in the impurities section of the drug product specification. Using a non-specific surrogate compound for system suitability risks acceptance of a method that fails to resolve co-eluting impurities, leading to out-of-specification (OOS) investigations and batch rejection [4].

Reference Standard Qualification and CoA-Driven Procurement for GMP/GLP Laboratories

GMP and GLP laboratories procuring Cinchocaine N-Oxide reference standards require a comprehensive Certificate of Analysis (CoA) that includes orthogonal identity confirmation data: melting point (122–123 °C), HRMS accurate mass (359.2209 Da), ¹H/¹³C NMR spectral assignment (including the characteristic downfield shift of the N-ethyl methylene protons adjacent to the N-oxide), HPLC purity (≥95.0% by area normalization at 240 nm), and residual solvent content per ICH Q3C [5]. The ability to provide full traceability against USP or EP pharmacopoeial standards further distinguishes a qualified reference standard supplier from vendors offering merely 'research-grade' material without regulatory documentation, which is critical for laboratories operating under 21 CFR Part 11 and EU GMP Annex 11 compliance frameworks [5].

Quote Request

Request a Quote for Cinchocaine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.